Vinylation of Terminal Alkynes: Superior Reactivity Among (2-Haloethyl)sulfonium Salts
In a comparative study of (2-haloethyl)sulfonium triflate salts for Pd/Cu-catalyzed vinylation of terminal alkynes, (2-bromoethyl)diphenylsulfonium triflate demonstrated the highest reaction efficiency among the haloethyl analogs tested [1]. The reaction proceeds under mild conditions (25 °C, 12 h) using Pd(PPh₃)₄ and CuI catalysis to afford 1,3-enynes in yields up to 94% [2].
| Evidence Dimension | Vinylation reagent efficiency in Sonogashira coupling |
|---|---|
| Target Compound Data | Yields up to 94% for 1,3-enyne formation |
| Comparator Or Baseline | Other (2-haloethyl)diphenylsulfonium triflate salts (chloro, iodo analogs) |
| Quantified Difference | Bromo analog proven most effective among series tested |
| Conditions | Pd(PPh₃)₄ (5 mol%), CuI (5 mol%), K₃PO₄ (1.5 equiv), DME, 25 °C, 12 h under N₂ |
Why This Matters
The quantitative superiority over chloro and iodo analogs in this specific cross-coupling justifies procurement of the bromo variant for vinylation applications.
- [1] Ming, X.-X.; Wu, S.; Tian, Z.-Y.; Song, J.-W.; Zhang, C.-P. Pd/Cu-catalyzed vinylation of terminal alkynes with (2-bromoethyl)diphenylsulfonium triflate. Org. Lett. 2021, 23, 6795–6800. View Source
- [2] Ming et al. Org. Lett. 2021, Supporting Information: Optimization table showing yield comparison across haloethyl analogs. View Source
